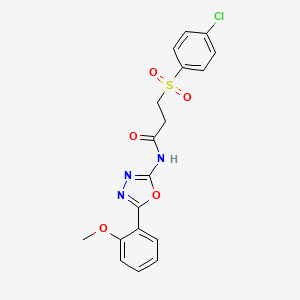

3-((4-chlorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

Description

This compound belongs to a class of heterocyclic derivatives featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group and a propanamide chain modified by a 4-chlorophenylsulfonyl moiety. It was synthesized as part of a broader effort to develop acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (AD) treatment . The structural design integrates sulfonyl and oxadiazole groups to enhance binding affinity to enzymatic targets while optimizing pharmacokinetic properties .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O5S/c1-26-15-5-3-2-4-14(15)17-21-22-18(27-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPUWGNUBRQGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s bioactivity and physicochemical properties are influenced by variations in substituents on the oxadiazole ring, sulfonyl group, and aromatic side chains. Below is a comparative analysis with key analogs:

Substituent Variations on the Oxadiazole Ring

- Compound 8d (3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide): Structural Difference: Replaces the 2-methoxyphenyl group with a 4-methylphenyl moiety. Impact: Higher melting point (135–136°C) compared to the target compound (66–68°C), suggesting increased crystallinity due to methyl substitution . Bioactivity: Not tested for AChE inhibition but evaluated for alkaline phosphatase activity, highlighting functional versatility .

- Compound 8h (N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide): Structural Difference: Incorporates a 3-nitrophenyl group, introducing strong electron-withdrawing effects. Impact: Elevated melting point (158–159°C) and distinct IR absorption at 1,520 cm⁻¹ (NO₂ stretch) . Bioactivity: Enhanced polar interactions may improve target binding but increase toxicity risk .

Modifications to the Sulfonyl Group

Compound 7k (3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)propanamide) :

Compound 8i (N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide) :

- Structural Difference : Substitutes 4-chlorophenylsulfonyl with 4-methoxyphenylsulfonyl.

- Impact : Increased molecular weight (516.63 g/mol) and altered solubility due to methoxy’s hydrophilicity .

- Bioactivity : Improved LOX inhibition activity, suggesting sulfonyl group polarity influences enzyme selectivity .

Aromatic Side Chain Modifications

- Compound 7l (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide): Structural Difference: Replaces 2-methoxyphenyl with a 4-ethoxyphenyl group. Impact: Higher melting point (177–178°C) due to ethoxy’s bulkiness .

- Compound 724437-94-9 (3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide): Structural Difference: Substitutes chlorine with bromine on the phenyl ring. Bioactivity: Bromine’s larger atomic radius may enhance target binding but raise metabolic stability concerns .

Melting Points and Stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide, and how can purity be maximized?

- Methodology : The synthesis involves coupling sulfonyl chlorides with oxadiazole precursors. For example, sulfonylation of 4-chlorobenzenesulfonyl chloride with a propanamide intermediate, followed by cyclization to form the oxadiazole ring. Key steps include:

- Using dehydrating agents (e.g., POCl₃) for oxadiazole formation .

- Controlling reaction temperature (90–100°C) and pH (neutral to slightly acidic) to avoid side reactions .

- Purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Key Techniques :

- ¹H/¹³C-NMR : Look for sulfonyl group signals (δ 7.6–8.1 ppm for aromatic protons; δ 125–140 ppm for sulfonyl carbons) and oxadiazole C=N peaks (δ 160–165 ppm) .

- IR Spectroscopy : Confirm sulfonyl S=O stretches (1350–1150 cm⁻¹) and oxadiazole C=N vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to resolve structural ambiguities in this compound?

- Protocol :

- Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water).

- Use SHELXL for refinement, leveraging hydrogen-bonding networks and torsion angles to validate stereochemistry .

- Key Parameters :

- R-factor < 0.05 for high reliability .

- Monitor sulfonyl-oxadiazole dihedral angles (±5° tolerance from computational models) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s bioactivity, and how do they align with experimental enzyme inhibition data?

- Approach :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like alkaline phosphatase or urease .

- Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., spectrophotometric monitoring of p-nitrophenyl phosphate hydrolysis) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

- SAR Variables :

- Substituent Effects : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

- Oxadiazole Modifications : Introduce thiadiazole or pyrazole rings to modulate solubility and bioavailability .

- Experimental Validation :

- Synthesize analogs (e.g., 4-aminophenyl or 3-nitrophenyl derivatives) and compare logP values (HPLC) and cytotoxicity (MTT assays) .

Q. What analytical strategies resolve contradictions between theoretical and experimental data (e.g., elemental analysis vs. DFT calculations)?

- Case Example : If experimental C% is 2% lower than DFT predictions:

- Check for residual solvents (TGA) or hydration (Karl Fischer titration).

- Re-optimize computational models with implicit solvent corrections (e.g., CPCM) .

Q. How should researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

- Protocol :

- Incubate in PBS (pH 7.4) at 37°C for 24–72 hours.

- Monitor degradation via LC-MS, focusing on hydrolytic cleavage of sulfonamide or oxadiazole bonds .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models; compare with analogs to identify labile moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.